molecular formula C12H8BrClN2O4S B2411607 N-(4-bromophenyl)-4-chloro-3-nitrobenzene-1-sulfonamide CAS No. 379254-73-6

N-(4-bromophenyl)-4-chloro-3-nitrobenzene-1-sulfonamide

Cat. No.: B2411607
CAS No.: 379254-73-6
M. Wt: 391.62
InChI Key: XBPNJAQHYINCJN-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-4-chloro-3-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a bromine atom on the phenyl ring, a chlorine atom, and a nitro group on the benzene ring, along with a sulfonamide functional group

Scientific Research Applications

N-(4-bromophenyl)-4-chloro-3-nitrobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antiproliferative properties.

    Medicine: Explored for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The safety and hazards associated with a compound are usually determined through toxicological studies. This includes studying the compound’s effects on various biological systems and determining safe handling procedures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-4-chloro-3-nitrobenzene-1-sulfonamide typically involves the following steps:

    Halogenation: The bromination and chlorination of the phenyl and benzene rings are carried out using bromine and chlorine reagents under controlled conditions.

    Sulfonation: The sulfonamide group is introduced by reacting the halogenated nitrobenzene with a sulfonamide reagent under suitable conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromophenyl)-4-chloro-3-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

    Reduction: Formation of N-(4-Bromo-phenyl)-4-chloro-3-amino-benzenesulfonamide.

    Oxidation: Formation of oxidized sulfonamide derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromophenyl)-4-chloro-3-nitrobenzene-1-sulfonamide derivatives: Compounds with similar structures but different substituents.

    N-(4-Bromo-phenyl)-4-chloro-3-amino-benzenesulfonamide: A reduced form of the compound.

    4-Bromophenylacetic acid: A related compound with a bromine atom on the phenyl ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4-bromophenyl)-4-chloro-3-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrClN2O4S/c13-8-1-3-9(4-2-8)15-21(19,20)10-5-6-11(14)12(7-10)16(17)18/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPNJAQHYINCJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-chloro-3-nitrobenzenesulfonyl chloride (2.561 g, 10 mmol) in acetic acid (20 mL) was treated with 4-bromoaniline (1.72 g, 10 mmol) and anhydrous sodium acetate (1.23 g, 15 mmol), then heated at 100° for 30 minutes. The reaction was cooled to room temperature and the acetic acid removed by rotary evaporation under vacuum. The residue was taken up in ethyl acetate (100 mL) and washed with water (2×25 mL) and brine (25 mL). The organic phase was dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum, co-evaporating the oil with methylene chloride/hexanes. Purification by silica gel chromatography using methylene chloride followed by 5% ethyl acetate/methylene chloride as eluent provided the title compound as a yellow solid (2.038 g, 52%).
Quantity
2.561 g
Type
reactant
Reaction Step One
Quantity
1.72 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
52%

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